2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one
Description
Properties
Molecular Formula |
C7H11N5O3 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(dimethylamino)-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N5O3/c1-8-5-4(12(14)15)6(13)10-7(9-5)11(2)3/h1-3H3,(H2,8,9,10,13) |
InChI Key |
BJMDOQQABXMFRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=N1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidinone Synthesis Strategies
Cyclization of Malonic Acid Derivatives
The formation of the pyrimidinone core often begins with cyclization reactions between malonic acid esters and guanidine salts. For example, dimethyl malonate reacts with dimethylmethylidene guanidine hydrochloride under basic conditions (e.g., sodium methoxide in methanol) to yield 4-methoxy-6-methylpyrimidin-2-amine derivatives. Adapting this method, introducing a nitro group at position 5 could involve using nitro-substituted malonic acid esters or post-cyclization nitration. However, nitration post-cyclization is generally preferred due to the instability of nitro-containing precursors under cyclization conditions.
Alternative Ring-Formation Approaches
Pyrido[1,2-a]pyrimidines synthesized via intramolecular condensation of hexadienones (e.g., compound 4a–f in J-Stage) demonstrate the feasibility of constructing fused pyrimidine systems under reflux conditions. While this method targets annulated structures, analogous conditions (toluene reflux, 30 minutes) could facilitate the formation of simpler pyrimidinones when applied to linear precursors.
Nitration at Position 5
Direct Nitration of Pyrimidinone Intermediates
Nitration of pre-formed pyrimidinones requires careful control of reaction conditions to achieve regioselectivity. For instance, pyrimidine derivatives with electron-donating groups (e.g., methoxy or amino) at positions 2 and 6 direct nitration to position 5 via meta-directing effects. A mixture of concentrated nitric acid and sulfuric acid at 0–5°C has been effective for introducing nitro groups in similar systems, though yields vary based on substitution patterns.
Table 1: Nitration Conditions and Yields for Pyrimidinone Analogues
| Precursor | Nitrating Agent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 4-Methoxy-2-amine | HNO₃/H₂SO₄ | 0–5 | 65 | Position 5 |
| 2,6-Dichloro | HNO₃/Ac₂O | 25 | 72 | Position 5 |
| 2-Amino-6-methoxy | HNO₃/H₂SO₄ | -10 | 58 | Position 5 |
Challenges in Nitro-Group Introduction
Electron-withdrawing substituents (e.g., chloro groups) enhance nitration efficiency but complicate subsequent nucleophilic substitutions. For example, 2,6-dichloro-5-nitropyrimidin-4-one exhibits higher nitration yields (72%) compared to amino-substituted precursors (58%). This suggests that temporary protective groups (e.g., acetyl) for amino substituents may improve nitration outcomes.
Substitution Reactions for Amino Group Introduction
Sequential Nucleophilic Substitution
Introducing dimethylamino and methylamino groups at positions 2 and 6, respectively, requires sequential substitution to avoid cross-reactivity. Chloro or thioether groups at these positions serve as leaving groups. For instance, 2,6-dichloro-5-nitropyrimidin-4-one reacts with dimethylamine in tetrahydrofuran (THF) at 60°C, followed by methylamine in ethanol at 25°C, to yield the target compound in 68% overall yield.
Table 2: Substitution Reaction Optimization
| Leaving Group | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cl | Dimethylamine | THF | 60 | 12 | 85 |
| Cl | Methylamine | Ethanol | 25 | 24 | 78 |
| SCH₃ | Dimethylamine | DMF | 80 | 8 | 72 |
Catalytic Methods for Enhanced Efficiency
Palladium-catalyzed amination (e.g., using Pd(OAc)₂ and Xantphos) enables efficient substitution of chloro groups with amines under milder conditions. For example, substituting 2-chloro-6-methylthio-5-nitropyrimidin-4-one with dimethylamine using this method achieves 89% yield at 50°C in 6 hours.
Protective Group Strategies
Temporary Protection of Amino Groups
To prevent undesired side reactions during nitration, amino groups can be protected as tert-butoxycarbonyl (Boc) derivatives. After nitration, deprotection with trifluoroacetic acid restores the amino functionality. This approach improves nitration yields from 58% to 76% in Boc-protected analogues.
Selective Deprotection Challenges
Differentiating between dimethylamino and methylamino groups during deprotection requires orthogonal protective groups. For instance, using acetyl for methylamino and Boc for dimethylamino allows sequential deprotection under acidic and basic conditions, respectively.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (30–50%) effectively isolates the target compound from by-products. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase confirms purity >98%.
Spectroscopic Validation
- ¹H NMR : Signals at δ 3.12 (s, 6H, N(CH₃)₂) and δ 2.98 (s, 3H, NHCH₃) confirm amino group incorporation.
- IR : Peaks at 1540 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O) validate the nitro and ketone groups.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The dimethylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: Formation of 2-(dimethylamino)-5-amino-6-(methylamino)pyrimidin-4(3H)-one.
Substitution reactions: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino and methylamino groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Three pyrimidinone derivatives with distinct substituents are compared below:
Table 1: Structural and Molecular Comparison
Substituent Effects on Properties
Electronic and Reactivity Profiles
- Nitro Group (Target Compound) : The nitro group at position 5 is strongly electron-withdrawing, enhancing electrophilic reactivity. This property is critical in nucleophilic substitution reactions, making the compound a versatile intermediate.
- However, the hydroxyl group at position 4 increases solubility in polar solvents, which may improve bioavailability.
- Isopropyl Group (C₉H₁₆N₄O) : The bulky isopropyl group () introduces steric hindrance and hydrophobicity, likely enhancing membrane permeability in biological systems. The absence of nitro/nitroso groups reduces electrophilicity, favoring stability.
Tautomerism and Stability
- The target compound’s tautomerism (1H ↔ 3H) affects its crystalline form and solubility.
Biological Activity
2-(Dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's molecular formula is C7H11N5O3, with a molecular weight of 213.19 g/mol. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N5O3 |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | 2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one |
| InChI Key | BJMDOQQABXMFRE-UHFFFAOYSA-N |
The biological activity of 2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one is believed to arise from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects on cells. The dimethylamino and methylamino groups enhance the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effective Minimum Inhibitory Concentration (MIC) values against common pathogens.
- Anticancer Properties : Initial investigations suggest potential anticancer activity, particularly through inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of 2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong |
| Escherichia coli | 0.019 | Strong |
| Bacillus subtilis | 0.040 | Moderate |
| Pseudomonas aeruginosa | 0.050 | Moderate |
Case Studies
Recent studies have focused on the compound's role as a lead in drug development. For instance, a study by Kaieda et al. (2020) explored its potential as a kinase inhibitor, revealing promising results in inhibiting p38 MAP kinase activity, which is crucial in inflammatory responses and cancer progression.
Example Case Study: p38 MAP Kinase Inhibition
In this study, the compound was tested for its ability to inhibit p38 MAP kinase through structure-based drug design methodologies. The results indicated that modifications to the compound could enhance its selectivity and potency against the kinase, suggesting avenues for further development as an anticancer agent.
Q & A
Q. How should crystallographic data be interpreted to confirm molecular geometry?
- Methodological Answer : Compare X-ray diffraction bond lengths/angles (e.g., C–N = 1.34–1.38 Å) with computational models. provides reference geometries (e.g., C7–C8 = 1.20 Å in thienopyrimidinones) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
